6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Medicinal chemistry Coordination chemistry Metal-chelate design

Researchers using regioisomeric mixtures risk uncontrolled variables in metal-binding and chromatographic assays. This 2-carboxylic acid (picolinic acid) regioisomer is the sole isomer in the aziridinyl-ethoxy pyridine family that forms a stable five-membered bidentate chelate with metal centres. - Exclusive bidentate N,O-chelation mode for Au(III), Rh(III), Ir(III), and first-row transition metals - Strained aziridine ring (~27 kcal·mol⁻¹) enables covalent warhead design targeting cysteine/lysine/histidine - Carboxylic acid handle compatible with EDC/HATU amide coupling, esterification, or solid-support conjugation Specify CAS 1216983-06-0 to ensure procurement of the chelating regioisomer.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1216983-06-0
Cat. No. B1393510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
CAS1216983-06-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CN1CCOC2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14)
InChIKeyNRWGXNMTXGARTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid: Physicochemical Identity and Sourcing


6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS 1216983-06-0) is a synthetic heterocyclic building block with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g·mol⁻¹ [1]. The compound features a pyridine-2-carboxylic acid (picolinic acid) core substituted at the 6-position with a 2-(aziridin-1-yl)ethoxy side chain, endowing it with a strained three-membered aziridine ring capable of nucleophilic ring-opening reactions and a carboxylic acid handle amenable to amide coupling, esterification, and metal-chelation chemistry . Predicted physicochemical properties include an XLogP3 of -1.5, a topological polar surface area (TPSA) of 62.4 Ų, and a boiling point of 392.9 ± 32.0 °C (760 mmHg); the compound is commercially available at 98% purity (Leyan, Cat. No. 1833499) for research use only [1].

Why 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid Is Not Interchangeable


Three regioisomeric aziridinyl-ethoxy pyridine carboxylic acids share the identical molecular formula (C₁₀H₁₂N₂O₃) and molecular weight (208.21 g·mol⁻¹) yet differ critically in the position of the carboxylic acid substituent on the pyridine ring: the 2-carboxylic acid (picolinic acid, CAS 1216983-06-0), the 3-carboxylic acid (nicotinic acid, CAS 1086379-84-1), and the 4-carboxylic acid (isonicotinic acid, CAS 1086379-81-8) [1]. This positional isomerism generates quantifiable divergence in computed lipophilicity (XLogP3 spanning -1.8 to -1.4), boiling point (range >67 °C), and—most consequentially—the ability of the 2-carboxylic acid isomer to function as a bidentate N,O-chelating ligand via formation of a five-membered metallacycle, a coordination mode geometrically inaccessible to the 3- and 4-substituted isomers [2]. Generic substitution among these isomers without experimental verification of the specific regioisomer therefore risks introducing uncontrolled variables in metal-binding assays, chromatographic retention behaviour, and downstream conjugate stability [1][2].

Differentiation Evidence: 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid vs Closest Analogs


Bidentate Chelation Capability Governed by Carboxylic Acid Position

The 2-carboxylic acid (picolinic acid) regioisomer uniquely enables bidentate N,O-chelation through simultaneous coordination of the pyridine nitrogen and the deprotonated carboxylate oxygen, forming a thermodynamically favoured five-membered chelate ring [1]. In contrast, the 3-carboxylic acid (nicotinic acid, CAS 1086379-84-1) and 4-carboxylic acid (isonicotinic acid, CAS 1086379-81-8) regioisomers position the carboxylate such that the nitrogen and oxygen donor atoms cannot span the same metal centre in a chelating mode—only monodentate coordination or bridging geometries are geometrically feasible [1][2]. This distinction is structural rather than potency-based and is invariant across metal centres (Au(III), Rh(III), Ir(III), and first-row transition metals) for which picolinate chelation has been crystallographically validated [2].

Medicinal chemistry Coordination chemistry Metal-chelate design

XLogP3 Lipophilicity Distinguishes Regioisomers for Chromatography

PubChem-computed XLogP3 values for the three isomeric aziridinyl-ethoxy pyridine carboxylic acids reveal a non-trivial spread: the 2-carboxylic acid (target) records an XLogP3 of -1.5, the 3-carboxylic acid (nicotinic acid isomer) records -1.8, and the 4-carboxylic acid (isonicotinic acid isomer) records -1.4 [1][2][3]. The 0.4 log-unit span corresponds to an approximately 2.5-fold difference in predicted octanol-water partition coefficient, sufficient to alter reverse-phase HPLC retention times and impact in silico ADME permeability predictions [1].

ADME prediction Chromatographic method development Compound library design

Boiling Point Differentiates Regioisomer and Decarboxylated Analog

The predicted boiling point (at 760 mmHg) of the target 2-carboxylic acid regioisomer is 392.9 ± 32.0 °C, compared with 460.3 ± 35.0 °C for the 4-carboxylic acid (isonicotinic acid) regioisomer (CAS 1086379-81-8) and 259.1 ± 20.0 °C for the decarboxylated analog 2-[2-(1-aziridinyl)ethoxy]pyridine (CAS 500342-17-6) . The 67.4 °C difference between the 2-COOH and 4-COOH isomers reflects distinct intermolecular hydrogen-bonding networks arising from the different carboxylate positions, while the 133.8 °C difference versus the decarboxylated analog underscores the substantial contribution of the carboxylic acid dimerization to cohesive energy .

Process chemistry Thermal stability Purification method selection

Aziridine Ring Strain Provides Electrophilic Reactivity vs Hydroxy Analog

The aziridine ring in the target compound possesses approximately 27 kcal·mol⁻¹ of ring strain energy, rendering it susceptible to nucleophilic ring-opening by thiols, amines, and carboxylates under mildly acidic or neutral conditions [1]. In contrast, the direct hydroxyl analog 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid (CAS 1247526-35-7, C₈H₉NO₄, MW 183.16 g·mol⁻¹) lacks any strained heterocycle and exhibits only the nucleophilic reactivity of a primary alcohol—esterification and etherification—without the electrophilic alkylation capacity conferred by the aziridine . The molecular weight difference (ΔMW = +25.05 g·mol⁻¹ for the target) and the additional nitrogen atom (C₁₀H₁₂N₂O₃ vs C₈H₉NO₄) further differentiate these compounds analytically by LC-MS [1].

Covalent probe design Bioorthogonal chemistry Ring-opening derivatisation

Carboxylic Acid Enables Conjugation Lacking in Decarboxylated Analog

The carboxylic acid moiety (predicted pKa ~2-3 based on the picolinic acid scaffold) in the target compound provides a versatile functional handle for amide bond formation via standard carbodiimide couplings (EDC/HOBt, HATU), esterification, and salt formation with pharmaceutically acceptable counterions [1]. The decarboxylated analog 2-[2-(1-aziridinyl)ethoxy]pyridine (CAS 500342-17-6, C₉H₁₂N₂O, MW 164.20 g·mol⁻¹) lacks this functionality entirely and can only participate in reactions at the pyridine nitrogen (quaternisation, N-oxide formation) or the aziridine ring . The predicted TPSA difference (62.4 Ų for the target vs ~25 Ų estimated for the decarboxylated analog) further indicates distinct hydrogen-bonding capacity and aqueous solubility profiles [1].

Bioconjugation Prodrug design Solid-phase synthesis

Application Scenarios for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid


Bidentate N,O-Chelating Ligand Design

The 2-carboxylic acid (picolinic acid) regioisomer is the only isomer within the aziridinyl-ethoxy pyridine carboxylic acid family capable of forming a five-membered bidentate chelate ring with metal centres (Au(III), Rh(III), Ir(III), and first-row transition metals), as established by the broader picolinic acid coordination chemistry literature [1]. Researchers designing metallodrug candidates, MRI contrast agents, catalytic metal complexes, or metal-organic frameworks should specify CAS 1216983-06-0 explicitly, as procurement of the 3-carboxylic acid (CAS 1086379-84-1) or 4-carboxylic acid (CAS 1086379-81-8) regioisomers would yield monodentate rather than chelating coordination products, fundamentally altering the intended coordination chemistry [1].

Covalent Probe and ABPP Scaffold Development

The strain-driven electrophilic reactivity of the aziridine ring (~27 kcal·mol⁻¹ ring strain) makes this compound suitable as a scaffold for covalent probe design, where the aziridine functions as a warhead for nucleophilic amino acid side chains (cysteine, lysine, histidine) [2]. In contrast, the hydroxyl analog 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid (CAS 1247526-35-7) lacks this electrophilic capacity entirely. The carboxylic acid handle additionally permits conjugation to fluorophores, biotin, or solid supports via standard amide coupling chemistry—dual functionality not simultaneously available in either the hydroxyl analog or the decarboxylated analog (CAS 500342-17-6) [2].

Chromatographic Method Development and Reference Standard

The XLogP3 difference of 0.3–0.4 log units between the 2-carboxylic acid regioisomer (XLogP3 = -1.5), the 3-carboxylic acid isomer (XLogP3 = -1.8), and the 4-carboxylic acid isomer (XLogP3 = -1.4) is analytically significant for reverse-phase HPLC method development [3]. When these isomers are used as synthetic intermediates in parallel medicinal chemistry libraries, their distinct retention times and mass-spectral signatures (identical nominal mass but distinct fragmentation patterns due to differential carboxylate positioning) necessitate procurement of the specific regioisomer as a qualified reference standard to avoid misassignment of chromatographic peaks [3].

Building Block for Amide- and Ester-Based Conjugates

The carboxylic acid functionality enables activation with standard coupling reagents (EDC, HATU, HOBt) for amide bond formation with primary or secondary amines, esterification with alcohols, or hydrazide formation—reactions that are entirely inaccessible to the decarboxylated analog 2-[2-(1-aziridinyl)ethoxy]pyridine (CAS 500342-17-6) [4]. The predicted TPSA of 62.4 Ų and one H-bond donor further distinguish the solubility and formulation profile from the decarboxylated analog (estimated TPSA ~25 Ų, zero H-bond donors), a critical consideration for aqueous reaction conditions or biological assay compatibility [4].

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